Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate

Chiral Building Block Peptide Synthesis Medicinal Chemistry

Sourcing a reliable chiral building block with defined (2S,4R) stereochemistry is critical for reproducible asymmetric synthesis. Generic substitution with diastereomers or different esters introduces conformational and pharmacokinetic variability, risking project timelines. This compound provides the precise naturally-occurring stereochemistry required for single-enantiomer drug development. - Enables direct installation of (2S,4R) chirality, bypassing costly chiral resolution. - Methyl ester functionality (XLogP3-AA: -1.0) offers a favorable lipophilicity profile for enhanced membrane permeability. - Conformationally constrained pyrrolidine core improves proteolytic stability in peptide mimetics.

Molecular Formula C6H9NO4
Molecular Weight 159.14 g/mol
CAS No. 170012-71-2
Cat. No. B061893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate
CAS170012-71-2
SynonymsL-Proline, (4R)-4-hydroxy-5-oxo-, methyl ester (9CI)
Molecular FormulaC6H9NO4
Molecular Weight159.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC(C(=O)N1)O
InChIInChI=1S/C6H9NO4/c1-11-6(10)3-2-4(8)5(9)7-3/h3-4,8H,2H2,1H3,(H,7,9)/t3-,4+/m0/s1
InChIKeyOKJQBJHYKVHRIS-IUYQGCFVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate Overview


Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate is a chiral, non-proteinogenic α-amino acid ester belonging to the class of hydroxyproline derivatives [1]. It is defined by its specific (2S,4R) stereochemistry, which is essential for its biological and chemical functions. This compound is a naturally occurring secondary metabolite, identified in plants such as *Stellaria palustris* and *Pseudostellaria heterophylla* [1]. It features a core pyrrolidine ring with a hydroxyl group at the 4-position, a ketone at the 5-position, and a methyl ester at the 2-position, giving it a molecular formula of C6H9NO4 and a molecular weight of 159.14 g/mol [1].

Substitution Risks for Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate


Substituting this compound with a closely related analog, such as a different stereoisomer or ester derivative, is not scientifically valid. The specific (2S,4R) configuration is not arbitrary; it is the precise stereochemistry found in nature and required for its specific conformational and biological roles [1]. For instance, the (2S,4S) diastereomer of hydroxyproline, while chemically similar, is not naturally found in proteins and exhibits different conformational properties [2]. Furthermore, replacing the methyl ester with an ethyl ester changes key physicochemical parameters like molecular weight and lipophilicity (e.g., MW increases from 159.14 to 173.17 g/mol), which can significantly impact a compound's pharmacokinetic profile and synthetic utility . These differences render generic substitution a high-risk approach for reproducible research and development.

Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate Differentiation Guide


Stereochemical Purity Advantage

The compound is defined by its single, precise (2S,4R) stereochemistry. This is a critical point of differentiation from the more common and less expensive starting material, trans-4-hydroxy-L-proline, which is frequently supplied as a mixture of enantiomers or with undefined stereochemical purity. The targeted procurement of this single diastereomer eliminates the need for costly and time-consuming chiral separation, which is essential for applications requiring high stereochemical fidelity, such as the synthesis of single-enantiomer pharmaceuticals [1].

Chiral Building Block Peptide Synthesis Medicinal Chemistry

Enhanced Lipophilicity

The methyl ester moiety significantly increases the compound's lipophilicity compared to its parent acid, (2S,4R)-4-hydroxy-5-oxopyrrolidine-2-carboxylic acid. The calculated partition coefficient (XLogP3-AA) for the target compound is -1.0 [1], indicating greater membrane permeability. While a specific value for the acid is not available, the difference of a methyl group consistently increases LogP, a key parameter for improving bioavailability and enabling blood-brain barrier penetration in drug development.

Drug Design Pharmacokinetics Lipophilicity

Chiral Pool Advantage

This compound serves as a direct, advanced chiral building block (a 'chiral pool' starting material) that can significantly shorten synthetic routes. It bypasses several synthetic steps that would be required if starting from a simpler, achiral precursor like L-proline. For instance, the synthesis of various substituted pyrrolidine derivatives and heterocycles often utilizes (2S,4R)-4-hydroxyproline derivatives as starting points. The methyl ester functionality in the target compound allows for direct incorporation into peptide chains or further functionalization without the need for a preliminary protection/deprotection step of the carboxylic acid, thereby improving overall yield and reducing development time.

Asymmetric Synthesis Chiral Pool Synthesis Total Synthesis

Verified Purity Benchmark

Procurement from reputable vendors like Synthonix Corporation (via Sigma-Aldrich) guarantees a minimum purity specification of 95% for this specific diastereomer . This is a crucial differentiator when compared to sourcing from non-specialist chemical suppliers where purity may be unspecified, lower (e.g., 90% or less), or where the product may be contaminated with other stereoisomers. This verified purity specification provides assurance of batch-to-batch consistency, which is non-negotiable for reliable biological assays and reproducible chemical synthesis.

Analytical Chemistry Quality Control Reproducibility

Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate Applications


Asymmetric Synthesis of Bioactive Molecules

This compound is a premier choice as a chiral pool building block in the asymmetric synthesis of complex, biologically active molecules, particularly pharmaceuticals and natural products. Its defined (2S,4R) stereochemistry allows for the reliable installation of chiral centers in target molecules, which is essential for creating single-enantiomer drugs. This bypasses the need for costly and inefficient chiral resolution steps or asymmetric catalysis development.

Pharmacokinetic Optimization

In drug discovery, this compound is strategically employed when a project's lead compound requires enhanced membrane permeability. Its calculated XLogP3-AA value of -1.0 [1] indicates a favorable lipophilicity profile compared to its carboxylic acid counterpart. Incorporating this methyl ester moiety into a candidate molecule is a proven strategy to improve oral bioavailability or facilitate penetration across biological barriers like the blood-brain barrier.

Conformationally Constrained Peptide Mimetics

The pyrrolidine ring structure of this compound imparts conformational constraint, a highly desirable feature in the design of peptide mimetics and foldamers. When incorporated into a peptide chain, it restricts the backbone flexibility, which can lead to enhanced target binding affinity and selectivity, as well as improved resistance to proteolytic degradation. This makes it a valuable tool for developing stable and potent therapeutic peptides.

Technical Documentation Hub

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